

Introduction: The Significance of the Difluoromethoxy Moiety

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Compound of Interest

Compound Name: 2-(Difluoromethoxy)phenylacetic acid

Cat. No.: B1304702

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In the landscape of drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacological properties. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable functional group. It can serve as a lipophilic bioisostere for hydroxyl (-OH) or amino (-NH) groups, potentially improving metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and pKa[1]. **2-(Difluoromethoxy)phenylacetic acid** is a key intermediate that provides a direct route to introduce this privileged moiety into more complex molecular architectures, particularly those based on the phenylacetic acid scaffold, which is a common feature in many active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs)[2][3].

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of chemical synthesis and application. The key properties of **2-(Difluoromethoxy)phenylacetic acid** are summarized below.

Property	Value	Source(s)
CAS Number	86867-68-7	[4] [5] [6]
Molecular Formula	C ₉ H ₈ F ₂ O ₃	[5] [6]
Molecular Weight	202.16 g/mol	[5] [6]
IUPAC Name	2-[2-(difluoromethoxy)phenyl]acetic acid	[7]
Density	1.328 g/cm ³	[7]
InChIKey	HQSIEUGDICOLBI-UHFFFAOYSA-N	[6]

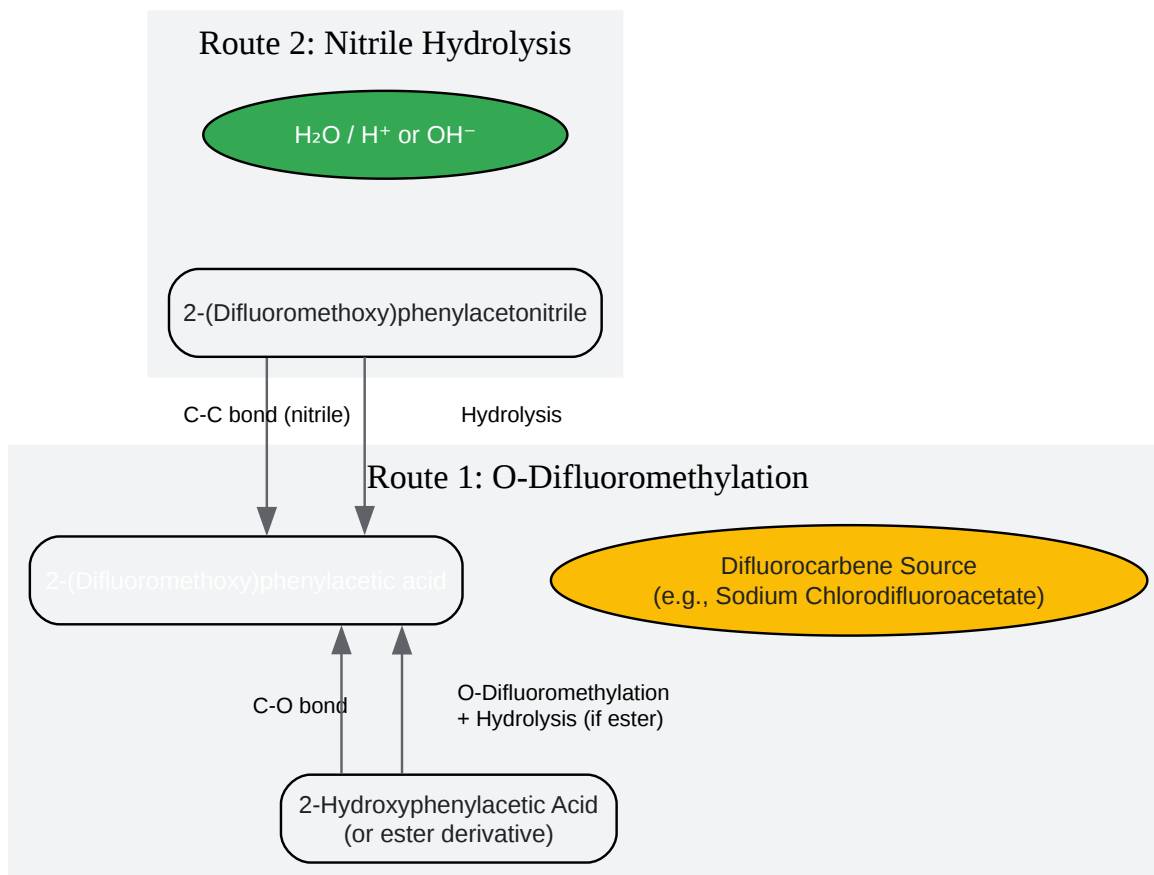
Spectroscopic Data Profile

The confirmation of the structure relies on a combination of spectroscopic techniques. The difluoromethoxy group provides highly characteristic signals.

Technique	Expected Chemical Shift / Signal	Rationale
^1H NMR	~7.5-7.0 ppm (m, 4H, Ar-H), ~6.8 ppm (t, 1H, -OCHF ₂ , J ≈ 74 Hz), ~3.7 ppm (s, 2H, -CH ₂ COOH)	The proton on the difluoromethoxy group appears as a characteristic triplet due to coupling with the two equivalent fluorine atoms.
^{13}C NMR	~175 ppm (C=O), ~148 ppm (Ar C-O), ~130-120 ppm (Ar-C), ~115 ppm (t, -OCF ₂ H, J ≈ 260 Hz), ~35 ppm (-CH ₂ COOH)	The carbon of the difluoromethoxy group is split into a triplet by the two attached fluorine atoms with a large coupling constant.
^{19}F NMR	~ -80 ppm (d, J ≈ 74 Hz)	The two fluorine atoms are equivalent and are split into a doublet by the single proton.
Mass Spec (ESI-)	m/z 201.04 [M-H] ⁻	Expected molecular ion peak in negative ionization mode.

Synthesis Methodologies

The synthesis of **2-(Difluoromethoxy)phenylacetic acid** can be approached from two primary retrosynthetic pathways. The choice of route often depends on the availability of starting materials, scale, and safety considerations.



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Caption: Retrosynthetic analysis of **2-(Difluoromethoxy)phenylacetic acid**.

Route 1: O-Difluoromethylation of 2-Hydroxyphenylacetic Acid

This is the most direct approach, involving the formation of the aryl difluoromethyl ether from a corresponding phenol. The key transformation is the reaction of a phenolate with a difluorocarbene ($:\text{CF}_2$) precursor[8][9]. Using the ester of 2-hydroxyphenylacetic acid is advisable to prevent side reactions involving the acidic carboxylic acid proton.

Mechanism Insight: The reaction typically proceeds via the thermal decarboxylation of a reagent like sodium chlorodifluoroacetate, which generates the electrophilic difluorocarbene.

This carbene is then trapped by the nucleophilic phenolate anion, followed by protonation to yield the desired difluoromethyl ether[8].

Step 1a: Esterification of 2-Hydroxyphenylacetic Acid

- Dissolve 2-hydroxyphenylacetic acid (1.0 eq) in methanol (approx. 0.2 M).
- Add a catalytic amount of sulfuric acid (e.g., 2 mol%).
- Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed[10].
- Cool the reaction, remove methanol under reduced pressure, and dissolve the residue in ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution and then brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-hydroxyphenylacetate, which can often be used without further purification.

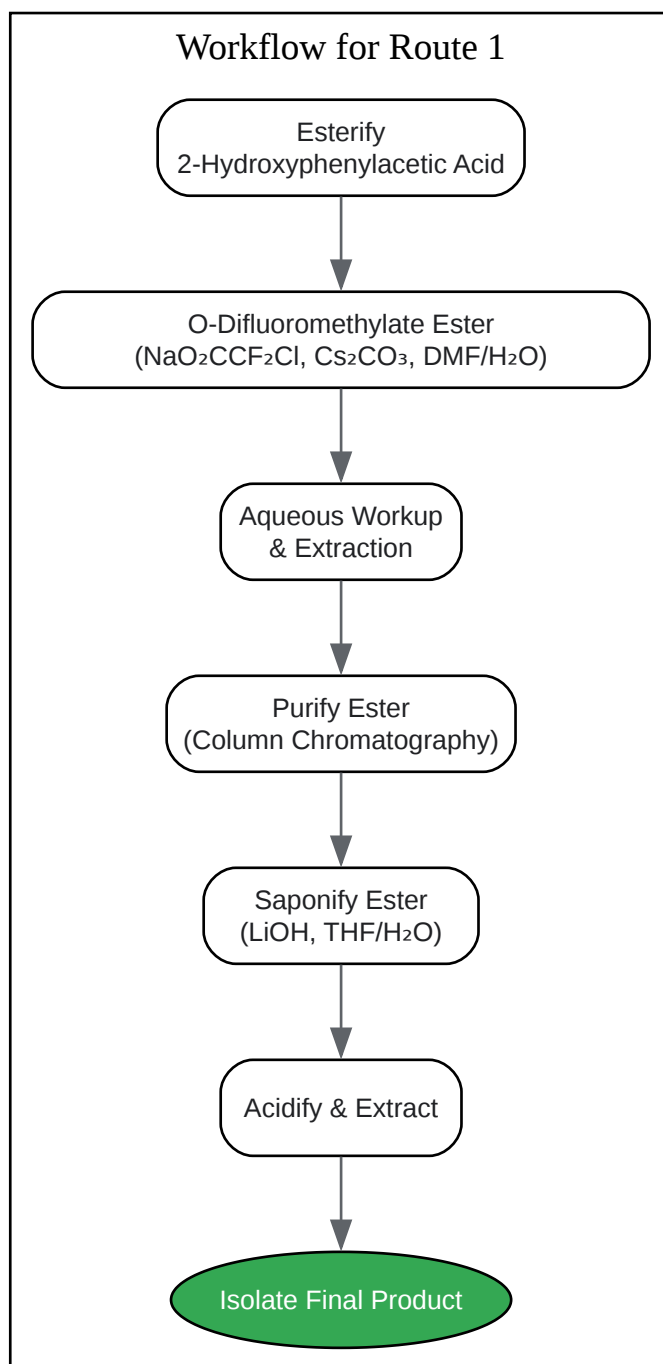
Step 1b: O-Difluoromethylation

- To a round-bottomed flask, add methyl 2-hydroxyphenylacetate (1.0 eq), cesium carbonate (1.5 eq), and sodium chlorodifluoroacetate (2.0 eq)[11].
- Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).
- Add anhydrous DMF and a small amount of deionized water (e.g., DMF/H₂O 8:1 v/v)[11].
- Heat the mixture to 100-110 °C and stir vigorously for 4-6 hours. The reaction should be vented as it generates CO₂.
- Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature.
- Dilute with water and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

- Purify the crude methyl 2-(difluoromethoxy)phenylacetate by silica gel column chromatography.

Step 1c: Saponification

- Dissolve the purified ester in a mixture of THF and water.
- Add lithium hydroxide (or NaOH) (1.5 eq) and stir at room temperature until hydrolysis is complete (monitored by TLC).
- Remove the THF under reduced pressure.
- Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
- Extract the product with ethyl acetate (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield **2-(Difluoromethoxy)phenylacetic acid**.



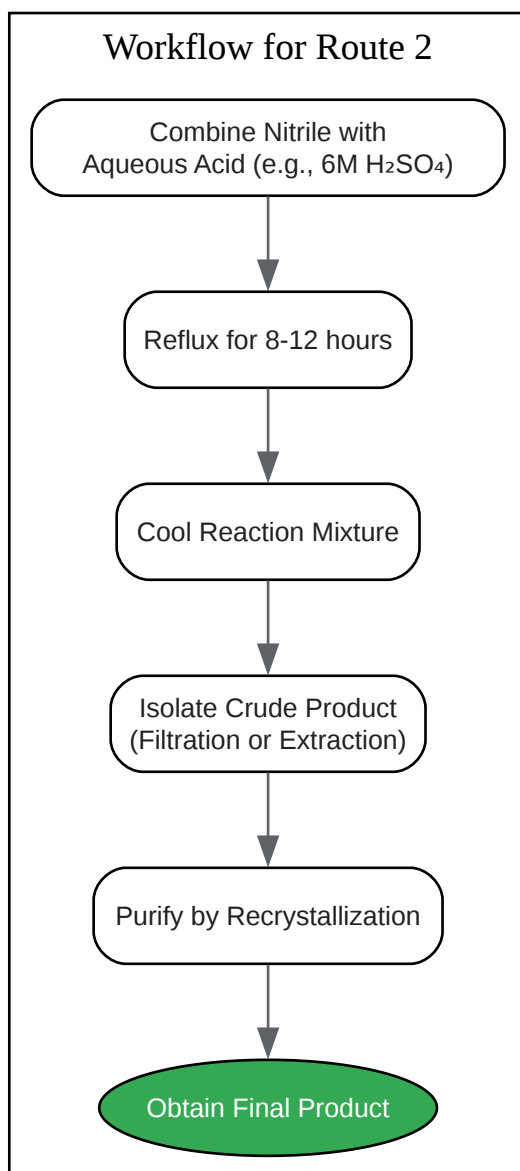
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Caption: Experimental workflow for the O-difluoromethylation route.

Route 2: Hydrolysis of 2-(Difluoromethoxy)phenylacetonitrile

This alternative route is efficient if the starting nitrile is commercially available or easily synthesized. The hydrolysis of a nitrile to a carboxylic acid is a fundamental and robust transformation in organic chemistry.

- Place 2-(Difluoromethoxy)phenylacetonitrile (1.0 eq) (CAS 41429-22-5) in a round-bottom flask[12].
- Add a 6M aqueous solution of sulfuric acid (a significant excess, e.g., 10-20 volumes).
- Heat the mixture to reflux (approx. 110-120 °C) and stir vigorously for 8-12 hours[13]. The reaction progress can be monitored by the cessation of ammonia evolution (if using basic hydrolysis) or by TLC/GC-MS.
- Cool the reaction mixture in an ice bath. The product may precipitate.
- If a precipitate forms, collect it by filtration and wash thoroughly with cold water.
- If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3x).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Recrystallization from a water/ethanol mixture can be performed for further purification if necessary.



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Caption: Experimental workflow for the nitrile hydrolysis route.

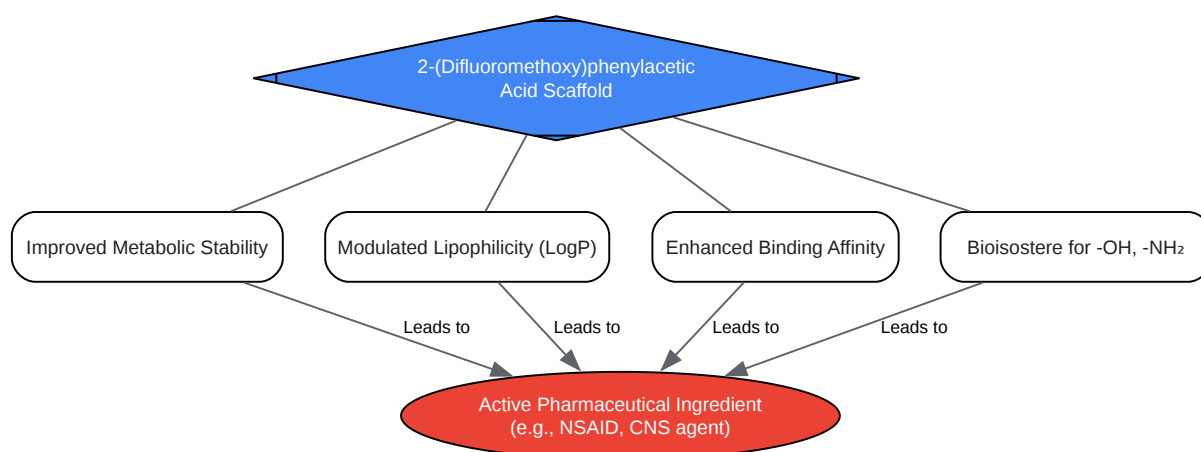
Applications in Drug Discovery

The phenylacetic acid framework is a known pharmacophore in many drug classes[14]. The addition of the difluoromethoxy group provides a powerful tool for lead optimization.

- **Bioisosterism and Property Modulation:** The $-\text{OCF}_2\text{H}$ group is more lipophilic than a hydroxyl group and can act as a hydrogen bond donor. This unique combination allows for fine-tuning

of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

- **Metabolic Blocking:** The C-F bond is exceptionally strong. Placing the difluoromethoxy group at a site prone to metabolic oxidation (e.g., O-demethylation) can block this pathway, thereby increasing the drug's half-life.
- **Scaffold for Anti-Inflammatory Agents:** A study on phenylacetic acid regioisomers with a N-difluoromethyl-dihydropyridone moiety showed potent dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)[2]. This suggests that building blocks like **2-(Difluoromethoxy)phenylacetic acid** could be valuable starting points for developing novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional NSAIDs.



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Caption: Role of the scaffold in drug candidate optimization.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **2-(Difluoromethoxy)phenylacetic acid** and its precursors.

- **Hazard Identification:** The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful if swallowed or inhaled (H302, H332)[6].
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat[4][15].
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid all personal contact[4]. Prevent the formation of dust.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place[16].

This guide serves as a technical resource for the synthesis and application of **2-(Difluoromethoxy)phenylacetic acid**. The methodologies and insights provided are intended to empower researchers in their pursuit of novel chemical entities with therapeutic potential.

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